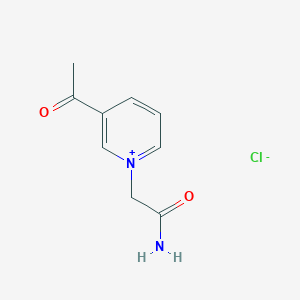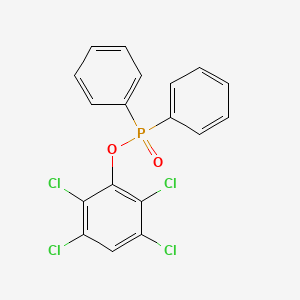![molecular formula C18H17BrN2 B14489810 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide CAS No. 64874-35-7](/img/structure/B14489810.png)
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazo[1,2-b]isoquinoline core
Méthodes De Préparation
The synthesis of 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenyl-1H-imidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide can be compared with other similar compounds, such as:
1-Methyl-2-phenylimidazole: This compound shares a similar imidazole core but lacks the isoquinoline moiety.
2-Phenylimidazo[1,2-a]pyridine: This compound has a similar structure but with a pyridine ring instead of an isoquinoline ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64874-35-7 |
|---|---|
Formule moléculaire |
C18H17BrN2 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
1-methyl-2-phenyl-5,10-dihydroimidazo[1,2-b]isoquinolin-4-ium;bromide |
InChI |
InChI=1S/C18H17N2.BrH/c1-19-17(14-7-3-2-4-8-14)13-20-12-16-10-6-5-9-15(16)11-18(19)20;/h2-10,13H,11-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
QLECSYZJNHDLGW-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=[N+](CC3=CC=CC=C3C2)C=C1C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)





![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)


![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
